1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Description
Discovery of Thiazole Derivatives in Medicinal Chemistry
Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, was first identified in the late 19th century. Its aromaticity and electronic delocalization, characterized by a diamagnetic ring current evident in $$ ^1\text{H} $$ NMR spectra (7.27–8.77 ppm), made it a subject of early structural studies. The discovery of thiamine (vitamin B$$_1$$) in 1926 marked a pivotal moment, as its thiazole moiety revealed the biological relevance of this heterocycle. By the mid-20th century, thiazoles were recognized as critical components in natural products, such as epothilones and luciferin, and synthetic compounds like the antifungal drug thiabendazole.
The integration of thiazoles into medicinal chemistry accelerated with the realization that their structural versatility enabled interactions with diverse biological targets. For example, the substitution patterns at the 2nd and 4th positions of the thiazole ring were found to modulate electronic properties and binding affinity. Early synthetic efforts focused on benzothiazoles and aminothiazoles, with the latter gaining prominence due to their role in antiviral and antimicrobial agents. By the 1970s, over 18 FDA-approved drugs incorporated thiazole scaffolds, underscoring their therapeutic utility.
Development of 2-Amino-4-phenylthiazole Scaffolds
The 2-amino-4-phenylthiazole scaffold emerged as a privileged structure in drug discovery due to its balanced hydrophobicity, hydrogen-bonding capacity, and aromatic stacking potential. Initial syntheses relied on classical methods such as the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioureas. For instance, the reaction of α-bromoacetophenone with thiourea yielded 2-amino-4-phenylthiazole, a precursor to more complex derivatives.
The Cook–Heilbron synthesis expanded access to 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide, enabling diverse substitutions at the 2nd and 4th positions. This method facilitated the production of 5-amino-2-benzylthiazole derivatives, which were later optimized for anticancer applications.
Structural modifications, such as introducing acetyl groups at the 5th position (e.g., 1-(2-amino-4-phenylthiazol-5-yl)ethan-1-one), enhanced electronic delocalization and target engagement. These derivatives exhibited potent activity against kinases and histone deacetylases, as evidenced by IC$$_{50}$$ values in the nanomolar range. For example, 2-amino-4-phenylthiazole-5-carbonyl derivatives showed dual inhibition of phosphatidylinositol 3-kinase (PI3K) and tubulin polymerization, leveraging hydrophobic interactions with the phenyl group.
Recent advancements employ eco-friendly catalysts, such as silica-supported tungstosilicic acid, to synthesize thiazoles under ultrasonic irradiation, achieving yields >85%. These innovations underscore the scaffold’s adaptability to green chemistry principles while maintaining pharmacological efficacy.
Properties
IUPAC Name |
1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS.ClH/c1-7(14)10-9(13-11(12)15-10)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUUXPYGLAFNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁ClN₂OS |
| Molecular Weight | 254.74 g/mol |
| IUPAC Name | 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone hydrochloride |
| Appearance | Powder |
The biological activity of this compound can be attributed to its thiazole moiety, which is known for its interaction with various biological targets. Thiazole derivatives often exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant activity against various pathogens. For instance, derivatives have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, studies have demonstrated that certain thiazole compounds inhibit the proliferation of breast cancer cells (MCF-7) by affecting pathways involving AKT and mTOR .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated through various assays:
| Pathogen | Activity Level (MIC) |
|---|---|
| Bacillus subtilis | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Streptococcus aureus | 8 μg/mL |
These results indicate that compounds with similar structures can effectively combat bacterial infections .
Anticancer Activity
The anticancer potential of thiazole derivatives is significant. For instance:
- A study reported that certain thiazole compounds exhibited IC50 values as low as 1.27 μM against MCF-7 cells, demonstrating potent anticancer effects .
- Another investigation highlighted that modifications at specific positions on the thiazole ring can enhance cytotoxicity towards cancer cell lines .
Case Studies
Several case studies have illustrated the biological significance of thiazole derivatives:
- Anticancer Study : A derivative of thiazole was synthesized and tested against lung cancer cell lines (A549). The study found that the compound significantly inhibited cell growth and induced apoptosis through caspase activation.
- Antimicrobial Study : A series of thiazole derivatives were evaluated for their antimicrobial properties against a panel of bacteria. The results showed enhanced activity with specific substitutions on the phenyl ring, leading to a better understanding of structure-activity relationships (SAR) in these compounds.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Impact on Solubility: The phenyl group in the target compound reduces water solubility compared to methyl or propylamino analogues (e.g., 88323-89-1) but enhances lipophilicity, favoring membrane penetration in biological systems . Hydrochloride salt formation improves aqueous solubility relative to freebase forms .
Electronic Effects: The 2-amino group in the target compound acts as an electron donor, influencing reactivity in cycloaddition or nucleophilic substitution reactions . Nitro-substituted analogues (e.g., 1-[2-(4-nitrophenyl)-thiazol-5-yl]acetone) exhibit reduced basicity due to electron-withdrawing effects, altering their chemical stability .
Biological Activity: Thiazole derivatives with piperazine or anilino groups (e.g., compound 4b in ) show enhanced antimicrobial and anticancer activity compared to the target compound, likely due to improved binding to cellular targets . The target compound’s unmodified amino group allows for versatile derivatization, making it a preferred intermediate in drug discovery pipelines .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via the Hantzsch reaction, which involves cyclocondensation of thiourea derivatives with α-haloketones. For example, reacting 3-chloropentane-2,4-dione with a substituted thiourea precursor in ethanol under reflux yields the thiazole core. Optimization includes controlling stoichiometry (1:1 molar ratio), solvent polarity (ethanol for solubility), and reaction time (monitored via TLC). Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation requires a combination of:
- ¹H NMR spectroscopy : Peaks for aromatic protons (δ 7.2–7.5 ppm), thiazole CH3 (δ 2.18–2.35 ppm), and the ketone group (absence of exchangeable protons).
- Elemental analysis : Matching calculated vs. observed percentages of C, H, N, and S (e.g., C₁₀H₁₁N₂OSCl requires C 48.68%, H 4.49%).
- Mass spectrometry : Molecular ion peak at m/z 246.05 (free base) and 282.02 (hydrochloride) .
Q. What are the key physicochemical properties influencing its solubility and stability?
As a hydrochloride salt, the compound exhibits:
- Solubility : High solubility in polar solvents (water, ethanol) due to ionic interactions; limited solubility in non-polar solvents (e.g., DCM).
- Stability : Sensitive to prolonged exposure to light/moisture. Store at −20°C under inert gas (Ar/N₂). Aqueous solutions should be buffered at pH 4–6 to prevent hydrolysis of the thiazole ring .
Advanced Research Questions
Q. How can researchers design derivatives to enhance its cardiotropic activity while minimizing off-target effects?
Structure-activity relationship (SAR) studies suggest:
- Substitutions at the phenyl ring : Electron-donating groups (e.g., 4-OCH₃) improve cardiotropic activity by enhancing hydrogen bonding with cardiac ion channels.
- Modification of the amino group : Introducing piperazine or methylpiperazine (e.g., compound 4a in ) increases bioavailability and target specificity.
- In silico docking : Use tools like AutoDock Vina to predict interactions with β-adrenergic receptors or L-type calcium channels .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting EC₅₀ values)?
Discrepancies often arise from assay variability. Mitigation includes:
- Standardized protocols : Use isolated rat aortic rings for consistent cardiotropic activity measurements (e.g., EC₅₀ = 12 µM vs. L-carnitine EC₅₀ = 25 µM).
- Cross-validation : Compare results across orthogonal assays (e.g., patch-clamp electrophysiology vs. in vivo hemodynamic studies).
- Batch-to-batch purity checks : HPLC purity >98% to exclude impurities affecting potency .
Q. How can computational chemistry predict electron-density distributions for crystallographic refinement of this compound?
The Multiwfn software analyzes wavefunctions to:
- Calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., ketone oxygen as a hydrogen-bond acceptor).
- Generate electron localization function (ELF) plots to validate crystallographic data, particularly for disordered regions in the thiazole ring.
- Export .cube files for visualization in VMD or PyMOL to guide SHELXL refinement .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Common issues include:
- Twinned crystals : Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands.
- Disordered solvent molecules : Apply SQUEEZE (PLATON) to model diffuse electron density.
- High R-factors : Optimize data collection at low temperature (100 K) and use high-resolution synchrotron data (≤0.8 Å) .
Q. How does the hydrochloride counterion influence the compound’s pharmacodynamics?
The HCl salt:
- Enhances water solubility, improving absorption in in vivo models (e.g., rat oral bioavailability increases from 15% to 42%).
- Stabilizes the protonated amine, facilitating ionic interactions with biological targets (e.g., binding to cardiac sodium channels).
- Monitor chloride ion displacement via X-ray photoelectron spectroscopy (XPS) to assess salt dissociation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
